molecular formula C8H6F2O B6599530 (2S)-2-(2,4-difluorophenyl)oxirane CAS No. 851634-78-1

(2S)-2-(2,4-difluorophenyl)oxirane

Cat. No.: B6599530
CAS No.: 851634-78-1
M. Wt: 156.13 g/mol
InChI Key: FAEIKHXTPLYZNR-MRVPVSSYSA-N
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Description

(2S)-2-(2,4-difluorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,4-difluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 2,4-difluorostyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,4-difluorophenyl)oxirane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form diols.

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

    Nucleophilic Substitution: The major products are 2,4-difluorophenyl-substituted alcohols, amines, or thiols.

    Reduction: The major product is 2,4-difluorophenyl-1,2-ethanediol.

    Oxidation: The major products are various oxygenated derivatives of the original compound.

Scientific Research Applications

(2S)-2-(2,4-difluorophenyl)oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2S)-2-(2,4-difluorophenyl)oxirane involves its reactivity towards nucleophiles. The strained oxirane ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological processes. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(3,4-difluorophenyl)oxirane
  • 1,2-Difluoro-4-vinylbenzene

Uniqueness

(2S)-2-(2,4-difluorophenyl)oxirane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-(2,4-difluorophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEIKHXTPLYZNR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851634-77-0, 851634-78-1
Record name (2R)-2-(2,4-difluorophenyl)oxirane
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Record name (2S)-2-(2,4-difluorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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